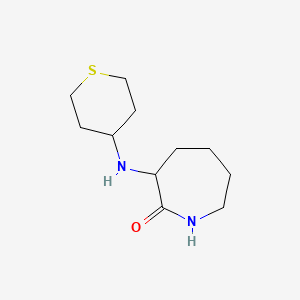![molecular formula C10H10ClN5O B7557410 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
科学研究应用
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been used to study the role of KOR in various physiological processes, including anxiety, depression, and drug addiction.
In immunology, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to modulate the activity of immune cells, including T cells and macrophages. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been used to study the role of KOR in the regulation of inflammation and immune responses. In cancer research, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
作用机制
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. KOR activation has been shown to produce analgesia, dysphoria, and sedation, and is involved in the regulation of stress, anxiety, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide binds to the KOR and prevents the activation of downstream signaling pathways, leading to the inhibition of KOR-mediated effects.
Biochemical and Physiological Effects:
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to produce several biochemical and physiological effects, including the inhibition of pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to produce potent analgesic effects in animal models of pain, including thermal and mechanical nociception. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has also been shown to produce anxiolytic effects in animal models of anxiety and depression.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide in lab experiments include its high potency and selectivity for the KOR, which allows for the precise modulation of KOR-mediated effects. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide is also readily available and can be synthesized in high yield and purity. The limitations of using 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide in lab experiments include its potential off-target effects and the need for careful dosing and administration to avoid unwanted effects.
未来方向
Several future directions for 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide research include the development of more potent and selective KOR antagonists, the study of the role of KOR in various physiological and pathological processes, and the development of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide-based therapies for pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has the potential to be used as a tool for the study of KOR-mediated effects in various fields, including neuroscience, immunology, and cancer research.
合成方法
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide can be synthesized using several methods, including the reaction of 3-methyl-4-aminophenyl tetrazole with chloroacetyl chloride in the presence of triethylamine. The product obtained is purified using column chromatography, and the final compound is obtained in high yield and purity. Other methods of synthesis include the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of triethylamine and the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with chloroacetic acid in the presence of thionyl chloride.
属性
IUPAC Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-7-4-8(13-10(17)5-11)2-3-9(7)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHFTSDADJEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)
![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
![N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide](/img/structure/B7557411.png)